molecular formula C9H14N4O2 B11889601 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one CAS No. 919524-54-2

6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one

Katalognummer: B11889601
CAS-Nummer: 919524-54-2
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: GRTWLILGLHQFCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group at the 6th position and a morpholinomethyl group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one typically involves the reaction of 6-amino-2-chloropyrimidine with morpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholinomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino or morpholinomethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    6-Amino-2-chloropyrimidine: A precursor in the synthesis of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one.

    5-Morpholinomethyl-2,4-dioxopyrimidine: A structurally related compound with different functional groups.

    6-Amino-5-(methylthio)pyrimidin-2(1H)-one: Another pyrimidine derivative with a different substituent at the 5th position.

Uniqueness: this compound is unique due to the presence of both an amino group and a morpholinomethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919524-54-2

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-amino-5-(morpholin-4-ylmethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C9H14N4O2/c10-8-7(5-11-9(14)12-8)6-13-1-3-15-4-2-13/h5H,1-4,6H2,(H3,10,11,12,14)

InChI-Schlüssel

GRTWLILGLHQFCO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=C(NC(=O)N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.